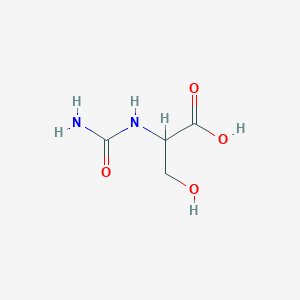

2-(Carbamoylamino)-3-hydroxypropanoic acid

Description

Contextualization within Amino Acid Biochemistry and Derivatives

Amino acids are the fundamental building blocks of proteins and play central roles in a vast array of metabolic pathways. tocris.com Beyond the 22 proteinogenic amino acids, a multitude of amino acid derivatives exist in nature, each with specialized functions. O-Carbamoyl-L-serine is one such derivative, distinguished by the carbamoylation of the hydroxyl group of L-serine. lookchem.comnih.gov This modification, the substitution of a hydrogen atom with a carbamoyl (B1232498) group (-C(=O)NH2), confers distinct chemical properties upon the molecule, setting it apart from its parent amino acid. lookchem.com

As a non-proteinogenic amino acid, O-carbamoyl-L-serine is not incorporated into proteins during translation but participates in other metabolic routes. nih.gov Its structure as an O-acyl derivative of an amino acid places it within a class of compounds that have been pivotal in the development of chemoselective acylation methodologies in organic synthesis. The study of such derivatives is crucial for understanding enzyme-substrate interactions, designing enzyme inhibitors, and developing novel therapeutic agents.

Historical Trajectories of Research on O-Carbamoylserine

Early investigations into O-carbamoylserine and its analogues can be traced back to the mid-20th century. A notable study published in 1963 detailed the synthesis of peptides containing O-carbamoyl-L-serine, specifically focusing on analogues of bradykinin (B550075), a physiologically active peptide. nih.gov This early work highlighted the interest in incorporating modified amino acids into peptides to probe structure-activity relationships.

Subsequent research, particularly in the 1960s and 1970s, began to uncover the biological activities of O-carbamoylserine. A significant finding from this era was the identification of O-carbamoyl-D-serine, the D-enantiomer, as an antibiotic. Research demonstrated that it acts as an inhibitor of bacterial cell wall biosynthesis. Specifically, it was found to be a suicide substrate for alanine (B10760859) racemase, an essential enzyme for bacteria that provides the D-alanine necessary for peptidoglycan synthesis. tocris.comnih.gov This discovery positioned O-carbamoylserine as a tool for studying bacterial enzymology and a potential lead for antibiotic development. In 1973, the enzymatic conversion of O-carbamoyl-L-serine to pyruvate (B1213749) and ammonia (B1221849) by an enzyme named carbamoyl-serine ammonia-lyase was reported, further expanding the understanding of its metabolic fate. wikipedia.org

Fundamental Academic Significance of O-Carbamoylserine in Biological and Chemical Systems

The academic significance of O-carbamoylserine stems from its multifaceted roles in both biological and chemical contexts. In the biological realm, its most prominent role is that of an enzyme inhibitor. The D-isomer's potent and specific inhibition of alanine racemase has made it an invaluable tool for studying the mechanism of this enzyme and the broader process of bacterial cell wall synthesis. tocris.comnih.gov This has implications for the development of new antimicrobial agents that target this essential bacterial pathway.

Furthermore, the existence of enzymes like carbamoyl-serine ammonia-lyase that specifically act on O-carbamoyl-L-serine suggests its involvement in specific metabolic pathways, although these are not as ubiquitously characterized as those for proteinogenic amino acids. wikipedia.org The study of such pathways provides insights into the metabolic diversity and adaptability of organisms.

From a chemical perspective, O-carbamoylserine is significant as a chiral building block and a derivative of a hydroxyamino acid. The methodologies developed for the selective O-acylation of serine and other hydroxyamino acids are a testament to the challenges and ingenuity in synthetic organic chemistry. These methods are crucial for the preparation of a wide range of amino acid derivatives used in peptide synthesis, drug discovery, and materials science. peptide.com The unique properties of O-carbamoylserine, including its potential for hydrogen bonding and its distinct stereochemistry, make it a valuable component in the design of peptides with specific secondary structures and biological activities.

Chemical and Physical Properties of O-Carbamoyl-L-serine

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-carbamoyloxypropanoic acid |

| Molecular Formula | C4H8N2O4 |

| Molecular Weight | 148.12 g/mol |

| CAS Number | 2105-23-9 |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Boiling Point | 420.4°C at 760 mmHg |

| Flash Point | 208°C |

| Density | 1.475 g/cm³ |

| Refractive Index | 1.528 |

Data sourced from publicly available chemical databases. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-4(10)6-2(1-7)3(8)9/h2,7H,1H2,(H,8,9)(H3,5,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLRMDQICPNIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314042 | |

| Record name | N-(Aminocarbonyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30406-21-4 | |

| Record name | N-(Aminocarbonyl)serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30406-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminocarbonyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Biosynthetic Precursors

Discovery and Documentation of O-Carbamoylserine in Biological Sources

O-Carbamoylserine, particularly the O-carbamoyl-D-serine stereoisomer, was identified as an antibiotic that acts as an antagonist to D-alanine, a crucial component in the synthesis of bacterial cell walls. researchgate.netnih.gov Its mechanism involves the inhibition of key enzymes in the peptidoglycan biosynthesis pathway, leading to the accumulation of cell wall precursors and ultimately inhibiting bacterial growth. researchgate.netnih.gov

The production of O-Carbamoylserine has been documented in several bacterial species. Research has shown its inhibitory action against a range of bacteria by targeting enzymes essential for their survival, such as alanine (B10760859) racemase. nih.govnih.gov

Interactive Table 1: Documented Microbial Sources and Targets of O-Carbamoylserine

| Microbial Species | Significance / Finding | Reference |

|---|---|---|

| Streptococcus faecalis | O-carbamoyl-D-serine inhibits cell-wall biosynthesis, leading to the accumulation of the precursor UDP-NAc-muramyl-l-alanyl-d-glutamyl-l-lysine. | nih.gov |

| Bacillus subtilis | Identified as a target organism for the antibiotic action of O-carbamoylserine. | nih.gov |

| Escherichia coli | Identified as a target organism for the antibiotic action of O-carbamoylserine. | nih.gov |

While O-Carbamoylserine is established as a product of microbial biosynthesis, its natural production by fungal species is not as extensively documented in the scientific literature. researchgate.net The general focus of research has been on its antibacterial properties.

The documented natural occurrence of O-Carbamoylserine is primarily confined to microorganisms. researchgate.netnih.govnih.gov There is limited information in the available scientific literature regarding its isolation from other biological matrices, such as plant or animal tissues. The biosynthesis of its precursor, serine, is well-established in plants through several pathways, including the phosphorylated and photorespiratory pathways, but this does not extend to the natural production of O-Carbamoylserine itself. researchgate.netfrontiersin.org

Methodologies for Analytical Isolation and Research-Grade Purification

The isolation and purification of O-Carbamoylserine from biological sources or synthetic reaction mixtures rely on modern analytical techniques. The choice of method is dictated by the complexity of the sample matrix and the required purity of the final product.

Chromatography is a fundamental technique for the separation and purification of amino acids and their derivatives. High-Performance Liquid Chromatography (HPLC) is a principal method used for this purpose. In the context of O-Carbamoylserine, reversed-phase HPLC (RP-HPLC) would be a common application, where the compound is separated based on its polarity. The selection of the stationary phase and the mobile phase composition, including pH, is critical for achieving effective separation from precursors like serine and other impurities. nih.gov While HPLC is robust, challenges such as poor peak shape can occur at certain pH values, necessitating careful method development. nih.gov

Interactive Table 2: Chromatographic Techniques in Compound Analysis

| Technique | Principle of Separation | Application in O-Carbamoylserine Research |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partitioning of the analyte between a solid stationary phase and a liquid mobile phase based on polarity. | Isolation from complex mixtures, quantification, and purity assessment. |

| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the molecule by using a charged stationary phase. | Purification based on the amphoteric nature of the amino acid derivative. |

Advanced Electrophoretic Techniques for O-Carbamoylserine Purity Assessment

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis and purity assessment of pharmaceuticals and biomolecules, including amino acid derivatives. nih.gov Its high efficiency and resolution make it particularly suitable for detecting and quantifying impurities.

Capillary Zone Electrophoresis (CZE), a mode of CE, separates molecules based on their charge-to-size ratio in an electric field. nih.gov This technique is highly applicable for assessing the purity of O-Carbamoylserine, as it can effectively separate the target compound from closely related impurities or degradation products. nih.govnih.gov The method's parameters, such as the buffer pH and applied voltage, can be optimized to achieve baseline separation. CZE has been successfully validated for the purity assessment of other small molecules and peptides, often showing advantages over HPLC in specific pH ranges. nih.gov

Interactive Table 3: Electrophoretic Techniques for Purity Assessment

| Technique | Principle of Separation | Application in O-Carbamoylserine Research |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Migration of charged molecules in an electric field within a narrow capillary, based on their electrophoretic mobility. | High-resolution purity profiling and quantification of charged impurities. nih.govnih.gov |

| Micellar Electrokinetic Chromatography (MEKC) | A CE technique using micelles as a pseudo-stationary phase to separate both neutral and charged molecules based on their partitioning. | Separation from neutral or uncharged precursors or contaminants. |

Compound Index

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of O-Carbamoylserine Biosynthetic Routes

The biosynthesis of O-carbamoylserine is understood to proceed via the combination of L-serine and carbamoyl (B1232498) phosphate (B84403). The elucidation of this route, therefore, requires an understanding of the pathways that generate these precursor molecules.

The primary precursors for O-carbamoylserine synthesis are L-serine and carbamoyl phosphate. nih.govnih.gov The cellular availability of these molecules is governed by central metabolic pathways, and their production rates, or metabolic fluxes, are critical control points.

L-Serine Biosynthesis: L-serine is a non-essential amino acid synthesized in most organisms. nih.gov The principal route for its de novo synthesis is the phosphorylated pathway, which begins with the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govnih.gov This pathway involves three enzymatic steps:

Oxidation of 3-phosphoglycerate by 3-phosphoglycerate dehydrogenase (PGDH). nih.gov

Transamination of the resulting 3-phosphohydroxypyruvate by phosphoserine aminotransferase (PSAT). nih.gov

Dephosphorylation of 3-phosphoserine by phosphoserine phosphatase (PSP) to yield L-serine. nih.govnih.gov

In photosynthetic organisms and plants, serine can also be produced via the photorespiratory pathway. nih.gov

Carbamoyl Phosphate Biosynthesis: Carbamoyl phosphate is a high-energy metabolite that serves as a precursor for both pyrimidine (B1678525) and arginine biosynthesis. wikipedia.orgnih.govnih.gov It is synthesized by the enzyme carbamoyl phosphate synthetase (CPS). wikipedia.org There are different forms of this enzyme; for instance, CPS I is found in the mitochondria of terrestrial vertebrates for the urea (B33335) cycle, while CPS II is located in the cytosol and is involved in pyrimidine biosynthesis. nih.govwikipedia.org The synthesis reaction, catalyzed by CPS, utilizes bicarbonate, ammonia (B1221849) (often derived from glutamine), and two molecules of ATP. nih.govwikipedia.org

Metabolic Flux Considerations: Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govnih.govrsc.org While specific MFA studies targeting O-carbamoylserine production are not prominent, the flux through the precursor pathways is well-studied. The rate of serine biosynthesis is a significant control point, balancing the carbon flow from glycolysis between energy production and anabolic processes like amino acid synthesis. nih.gov Similarly, the flux towards carbamoyl phosphate is tightly regulated to meet the demands for nucleotide and arginine synthesis. nih.govresearchgate.net Therefore, the metabolic flux towards O-carbamoylserine is directly dependent on the diversion of L-serine and carbamoyl phosphate from these major competing pathways.

Table 1: Key Precursors for O-Carbamoylserine Biosynthesis

| Precursor | Biosynthetic Pathway | Key Enzymes |

| L-Serine | Phosphorylated Pathway (from Glycolysis) | 3-Phosphoglycerate Dehydrogenase (PGDH), Phosphoserine Aminotransferase (PSAT), Phosphoserine Phosphatase (PSP) nih.govnih.gov |

| Carbamoyl Phosphate | Carbamoyl Phosphate Synthesis | Carbamoyl Phosphate Synthetase (CPS) wikipedia.org |

The direct enzymatic step for O-carbamoylserine synthesis is the condensation of L-serine and carbamoyl phosphate. This reaction is catalyzed by an enzyme presumed to be an O-carbamoyl-L-serine synthetase or a related transferase.

The catalytic transformation involves the transfer of the carbamoyl group from carbamoyl phosphate to the hydroxyl group of L-serine, forming an O-carbamoyl ester linkage. This reaction releases inorganic phosphate.

Reaction: L-Serine + Carbamoyl Phosphate → O-Carbamoyl-L-serine + Phosphate

While the specific synthetase for this reaction in vivo is not extensively defined in the available literature, the reverse reaction—the degradation of O-carbamoyl-L-serine—is known to be catalyzed by carbamoyl-serine ammonia-lyase, which breaks it down into pyruvate (B1213749), ammonia, and CO2. wikipedia.org This confirms the existence of enzymatic machinery capable of recognizing and processing the compound.

Characterization of O-Carbamoylserine-Synthesizing Enzymes

Characterization of the enzymes responsible for O-carbamoylserine biosynthesis provides insight into the reaction's efficiency, regulation, and molecular basis. Due to the limited direct research on a specific O-carbamoylserine synthetase, this section draws upon the well-characterized features of the enzymes that synthesize its immediate precursors, particularly carbamoyl phosphate synthetase (CPS).

The kinetic properties (such as KM and kcat) of a dedicated O-carbamoylserine synthetase have not been detailed. However, the catalytic mechanism can be inferred from enzymes that perform similar chemical transformations.

The mechanism likely involves nucleophilic attack by the hydroxyl group of L-serine on the carbonyl carbon of carbamoyl phosphate. This type of reaction is common for synthetases that utilize ATP or other high-energy precursors. youtube.comyoutube.comnih.govyoutube.com

Bicarbonate is phosphorylated by ATP to form carboxyphosphate (B1215591). wikipedia.org

Ammonia attacks carboxyphosphate to form carbamate (B1207046). wikipedia.org

Carbamate is phosphorylated by a second ATP molecule to yield carbamoyl phosphate. wikipedia.org

An O-carbamoylserine synthetase would harness the high-energy acyl-phosphate bond of carbamoyl phosphate to facilitate the carbamoylation of L-serine.

No specific three-dimensional structures for an O-carbamoylserine synthetase are currently available in public databases. However, extensive structural data exists for carbamoyl phosphate synthetase (CPS), which provides a model for understanding the synthesis of a key precursor.

Crystal structures of CPS from Escherichia coli and humans have been solved, revealing a large, multi-domain protein. pdbj.orgtamu.edunih.govnih.gov The E. coli enzyme consists of a small subunit (CarA) and a large subunit (CarB). pdbj.org The small subunit functions as a glutaminase, producing ammonia, while the large subunit contains two homologous domains for the two phosphorylation steps. nih.gov A remarkable feature is a 96-Å-long internal tunnel that connects the active sites, ensuring the efficient and protected transfer of the unstable ammonia and carbamate intermediates. nih.govresearchgate.net The structure of human CPS1 has also been determined, clarifying how the allosteric activator N-acetyl-L-glutamate (NAG) induces large-scale conformational changes that switch the enzyme to its active state. nih.govnih.gov

The synthesis of O-carbamoylserine is indirectly regulated at the genetic and transcriptional level through the control of its precursor pathways.

Regulation of Carbamoyl Phosphate Synthesis: In E. coli, the genes for carbamoyl phosphate synthetase, carA and carB, form an operon (carAB). The expression of this operon is subject to a complex and intricate regulatory network. nih.govresearchgate.net Transcription is controlled by two promoters and is modulated by effectors from the arginine, pyrimidine, and purine (B94841) biosynthetic pathways. nih.gov For instance, pyrimidine availability leads to repression via the binding of pyrimidine-responsive proteins, while excess arginine represses transcription via the ArgR repressor. nih.gov The enzyme's activity is also allosterically regulated; it is inhibited by UMP (a pyrimidine end-product) and activated by ornithine (an arginine precursor) and IMP (a purine precursor). nih.govresearchgate.net

Regulation of Serine Synthesis: The biosynthesis of L-serine is also tightly controlled. The expression of the serA gene, which encodes the first enzyme of the phosphorylated pathway, is regulated to meet the cell's demand for serine and its derived metabolites, which include glycine (B1666218) and one-carbon units for nucleotide and amino acid synthesis. researchgate.net

The production of O-carbamoylserine is therefore contingent upon a cellular state where both L-serine and carbamoyl phosphate are available and not being fully consumed by their primary metabolic fates.

Table 2: Regulatory Factors Affecting O-Carbamoylserine Precursor Biosynthesis

| Pathway | Regulating Gene/Operon | Type of Regulation | Activators | Inhibitors/Repressors |

| Carbamoyl Phosphate Synthesis | carAB operon (E. coli) | Transcriptional & Allosteric | Ornithine, IMP nih.govresearchgate.net | UMP, ArgR (arginine-bound) nih.govnih.gov |

| L-Serine Synthesis | serA gene (E. coli) | Transcriptional | - | Serine levels (feedback) researchgate.net |

Advanced Synthetic Methodologies and Chemical Derivatization for Research Applications

Laboratory-Scale Total Synthesis of 2-(Carbamoylamino)-3-hydroxypropanoic acid

The laboratory synthesis of this compound is a multi-step process that requires careful control of stereochemistry and the use of protecting groups to achieve the desired product with high purity.

Stereoselective and Enantioselective Synthesis Strategies

The absolute configuration of this compound is crucial for its biological activity. Therefore, stereoselective and enantioselective synthetic strategies are paramount. A common approach involves starting from a chiral precursor, such as L-serine or D-serine, which already possesses the desired stereochemistry at the α-carbon. acs.orgrsc.org This strategy is an example of a chiral pool synthesis, where a readily available enantiopure natural product is used as a starting material. acs.org

Enzymatic synthesis represents another powerful strategy for achieving high enantioselectivity. rsc.org For instance, enzymes like lactate (B86563) dehydrogenases have been used for the asymmetric synthesis of chiral hydroxypropanoic acids. organic-chemistry.org While not specifically documented for O-carbamoylserine, this biocatalytic approach holds potential for the stereospecific synthesis of both L- and D-enantiomers by selecting the appropriate enzyme. Organocatalysis using chiral primary amines derived from natural amino acids has also emerged as a versatile tool in asymmetric synthesis and could be applicable. rsc.org

A notable example of an asymmetric synthesis in a related compound is the synthesis of 5-O-carbamoylpolyoxamic acid, which has been achieved from D-serine. acs.org This synthesis underscores the utility of starting with a chiral amino acid to control the stereochemistry of the final product.

Design and Synthesis of O-Carbamoylserine Analogues and Mimics for Biochemical Probing

To investigate the biological functions and interactions of this compound, analogues and mimics are designed and synthesized. These tools are invaluable for studying metabolic pathways, identifying protein targets, and elucidating mechanisms of action.

Incorporation into Peptidomimetic Structures

This compound can be incorporated into peptide sequences as a mimic of other amino acids, most notably glutamine. nih.gov The synthesis of such peptidomimetics is often carried out using solid-phase peptide synthesis (SPPS). nih.govpeptide2.com In this approach, an Fmoc-protected O-carbamoylserine building block is prepared and then coupled to a growing peptide chain on a solid support.

The synthesis of bradykinin (B550075) analogues containing O-carbamoyl-L-serine demonstrates the feasibility of incorporating this non-canonical amino acid into biologically active peptides. acs.orgnih.gov These peptidomimetics can be used to probe the structural and functional requirements of glutamine in peptide-protein interactions.

Synthesis of Affinity Probes and Labeled O-Carbamoylserine Derivatives

Affinity probes and labeled derivatives of this compound are essential tools for identifying its binding partners and tracking its metabolic fate. These probes typically contain a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging. nih.gov

The synthesis of these derivatives involves coupling the tag to the O-carbamoylserine molecule. This can be achieved by modifying the amino or carboxyl terminus of the amino acid. For example, a biotin moiety can be attached via an amide linkage to the amino group. nih.gov The synthesis of biotinylated colchicine (B1669291) derivatives provides a general strategy that could be adapted for O-carbamoylserine. nih.gov Similarly, fluorescent labels can be introduced. rsc.orgnih.govrsc.org The synthesis of fluorescently labeled peptides often involves the specific derivatization of an amino acid residue within the peptide sequence. masterorganicchemistry.com

While specific examples of biotinylated or fluorescently labeled this compound are not prominently reported, the established methodologies for labeling other amino acids and biomolecules provide a clear roadmap for their synthesis. nih.govrsc.org

Mechanistic Studies and Cellular Biochemistry

O-Carbamoylserine as a Substrate or Inhibitor in Enzyme Systems

The interaction of small molecules with enzymes, either as substrates for catalytic conversion or as inhibitors that modulate enzyme activity, is a fundamental area of biochemistry. The study of these interactions provides insights into enzyme mechanisms and cellular metabolic regulation.

Enzyme kinetics are studied to determine the rates of enzyme-catalyzed reactions and the effects of varying experimental conditions on these rates. Key parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and Vmax itself, are determined to characterize the enzyme-substrate interaction.

In the context of inhibition, kinetic studies can distinguish between different types of inhibitors.

Competitive inhibitors compete with the substrate for the enzyme's active site, leading to an increase in the apparent Km, but Vmax remains unchanged.

Non-competitive inhibitors bind to a site other than the active site, causing a decrease in Vmax without affecting Km.

Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

While O-Carbamoylserine is a derivative of L-serine, and various serine analogues have been studied as enzyme inhibitors, detailed kinetic characterizations of O-Carbamoylserine's interaction with a broad range of specific enzymes are not extensively documented in the scientific literature. For example, studies on serine racemase have identified various amino acid analogues as inhibitors, including compounds with electron-withdrawing groups on the beta-carbon of alanine (B10760859) and those containing beta-SH groups. nih.gov Glycine (B1666218) and metabolites related to L-aspartic acid have also been shown to be competitive inhibitors of this enzyme. nih.gov However, specific Ki values and detailed kinetic plots for O-Carbamoylserine are not available in the reviewed literature.

The mechanism of enzyme inhibition by a molecule like O-Carbamoylserine would depend on its ability to bind to an enzyme's active site or an allosteric site. As an analogue of L-serine and a mimic of glutamine, it could potentially act as a competitive inhibitor for enzymes that utilize these amino acids as substrates. In such a scenario, the carbamoyl (B1232498) group would influence the binding affinity and specificity for the enzyme's active site.

Enzyme-activated inhibitors, also known as suicide inhibitors, represent another potential mechanism. These compounds are transformed by the enzyme's catalytic machinery into a reactive form that then irreversibly inactivates the enzyme. Studies have shown that certain derivatives of alanine, a structurally related amino acid, can act as enzyme-activated inhibitors. nih.gov Whether O-Carbamoylserine can act in a similar manner has not been specifically detailed. Without dedicated mechanistic studies, its role as an inhibitor for various enzyme systems remains largely theoretical, based on its structural properties as an amino acid analogue.

Roles as Amino Acid Mimics and Analogues in Cellular Processes

Amino acids are not only the building blocks of proteins but also act as signaling molecules that regulate key metabolic and signaling pathways. nih.gov Non-proteinogenic amino acids like O-Carbamoylserine can function as mimics or analogues of their proteinogenic counterparts, thereby interacting with and perturbing these cellular processes.

O-Carbamoylserine has been utilized as a glutamine analogue to probe the binding requirements of specific protein domains. nih.gov A notable example is its incorporation into a peptide designed to inhibit Signal Transducer and Activator of Transcription 3 (STAT3). STAT proteins are key components of cellular signaling pathways, and their function is mediated by specific domains, including the SH2 (Src Homology 2) domain, which recognizes and binds to phosphorylated tyrosine residues on other proteins.

In a study investigating the requirements of the amino acid at the pY+3 position (three residues C-terminal to the phosphotyrosine) for binding to STAT3, O-Carbamoylserine was used to mimic glutamine. nih.gov The study found that the affinity of the inhibitory peptide for STAT3 was dependent on the side chain of the amino acid at this position. The results indicated a specific order of affinity, demonstrating a preference for the natural amino acid.

| Amino Acid at pY+3 Position | Relative Affinity for STAT3 |

|---|---|

| Glutamine (Gln) | Highest |

| O-Carbamoylserine (Ser(CONH2)) | Intermediate |

| O-Carbamoylthreonine (Thr(CONH2)) | Much Lower |

The data suggests that while O-Carbamoylserine can mimic glutamine, the subtle structural differences impact the binding affinity, highlighting the specificity of the STAT3 binding pocket. nih.gov

By acting as a mimic and participating in the binding to STAT3, O-Carbamoylserine-containing peptides can perturb the normal STAT signaling cascade. The canonical STAT signaling pathway involves the phosphorylation of STAT proteins by Janus kinases (JAKs) in response to cytokine or growth factor stimulation. This phosphorylation event allows STAT proteins to dimerize via their SH2 domains, translocate to the nucleus, and regulate the transcription of target genes.

An inhibitory peptide incorporating O-Carbamoylserine as a glutamine mimic interferes with this process. By binding to a critical region of the STAT3 protein, it can block the protein-protein interactions necessary for dimerization or subsequent steps in the signaling cascade. This perturbation is a direct consequence of its role as an amino acid analogue. While the ultimate effects of STAT3 inhibition are often studied in the context of disease, the underlying mechanism is a fundamental perturbation of a core cellular signaling pathway responsible for processes such as cell growth and proliferation. The use of O-Carbamoylserine in these inhibitors helps to elucidate the specific molecular interactions that govern the fidelity of these signaling events. nih.gov

Intracellular Localization and Transport Mechanisms for O-Carbamoylserine

The ability of an amino acid analogue to exert its effects within a cell is contingent upon its ability to cross the cell membrane and reach its intracellular targets. Cells possess a variety of amino acid transport systems with overlapping specificities to mediate the uptake of amino acids from the extracellular environment.

However, specific studies detailing the intracellular localization and the precise transport mechanisms responsible for the uptake of O-Carbamoylserine are not well-documented in the available scientific literature. It is plausible that as a derivative of L-serine, it may be transported by one or more of the known neutral amino acid transporters, but experimental verification and characterization of its transport kinetics are lacking.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure and dynamics of organic molecules in solution. su.se For a molecule like O-carbamoylserine, NMR provides unparalleled insight into its three-dimensional shape and flexibility, which are critical for its biological function and interactions.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete structural assignment of O-carbamoylserine.

1D NMR: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. For O-carbamoylserine, distinct signals would be expected for the amine (NH₂), amide (NH), alpha-proton (α-H), and the two beta-protons (β-H). The integration of these signals corresponds to the number of protons in each environment. The ¹³C NMR spectrum reveals the number of unique carbon atoms, with signals corresponding to the carboxyl, carbonyl, alpha-carbon, and beta-carbon.

2D NMR: To overcome signal overlap and definitively assign the structure, 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, mapping the spin systems within the molecule, for example, confirming the connectivity between the α-H and the two β-protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary carbons (like the carboxyl and carbonyl carbons) and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for conformational analysis as it detects protons that are close in space, regardless of whether they are connected through bonds. nih.govnih.gov This information is used to determine the preferred three-dimensional arrangement (conformation) of the molecule in solution. nih.govlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for O-carbamoylserine

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carboxyl (C=O)OH | - | ~173 ppm | Quaternary carbon, no attached proton. |

| Carbamoyl (B1232498) (C=O)NH₂ | - | ~159 ppm | Quaternary carbon, influenced by two nitrogen atoms. |

| Alpha-Carbon (α-C) | ~4.3 ppm | ~55 ppm | CH group attached to carboxyl, amino, and O-CH₂ groups. |

| Beta-Carbon (β-C) | ~3.9 ppm | ~65 ppm | CH₂ group attached to oxygen and the alpha-carbon. |

| Amide NH | ~6.8 ppm | - | Exchangeable proton, chemical shift can be broad and solvent-dependent. |

| Amine NH₂ | ~7.5 ppm | - | Exchangeable protons, chemical shift can be broad and solvent-dependent. |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on solvent, pH, and temperature. rcsb.orgacs.org

In the context of biochemical systems, studying O-carbamoylserine's interactions with enzymes or its metabolism can be challenging due to low concentrations and overlapping signals from other biological molecules. researchgate.net Isotopic labeling, where atoms like ¹³C or ¹⁵N are incorporated into the molecule, is an indispensable tool to overcome these limitations. wikipedia.orggoogle.com Uniform or selective enrichment with these NMR-active isotopes significantly enhances sensitivity and allows for the use of specialized NMR experiments that filter out signals from the unlabeled background. google.comenzyme-database.org

For example, by using ¹⁵N-labeled O-carbamoylserine, ¹H-¹⁵N HSQC experiments can be used to specifically monitor the amide and amine groups of the molecule as it binds to an enzyme. Changes in the chemical shifts of these signals upon binding provide precise information about the chemical environment in the enzyme's active site. This approach simplifies complex spectra and provides site-specific probes to report on structure, dynamics, and binding. google.com

Mass Spectrometry (MS) in Metabolomics and Proteomics Research

Mass spectrometry is a cornerstone of metabolomics and proteomics, enabling the detection and quantification of a vast array of molecules from complex biological samples. researchgate.net Its high sensitivity and resolution make it ideal for identifying pathway intermediates like O-carbamoylserine.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements. biorxiv.org In an untargeted metabolomics experiment, HRMS can detect O-carbamoylserine by measuring the mass-to-charge ratio (m/z) of its molecular ion with high precision (typically to within 5 parts per million). This accuracy allows for the confident determination of the compound's elemental formula (C₄H₈N₂O₄), distinguishing it from other potential metabolites with the same nominal mass. This capability is crucial for rigorously reconstructing metabolic networks and identifying changes in response to stressors or disease. chemguide.co.uk

While HRMS provides the elemental formula, it does not confirm the specific arrangement of atoms. Tandem mass spectrometry (MS/MS) is used for this structural confirmation. libretexts.orgmiamioh.edu In an MS/MS experiment, the molecular ion of O-carbamoylserine is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). researchgate.netresearchgate.net The resulting fragment ions are characteristic of the molecule's structure. researchgate.netebi.ac.uk

The fragmentation pattern of O-carbamoylserine would be expected to show characteristic losses corresponding to its functional groups. Cleavage of the weakest bonds typically occurs, providing a structural fingerprint. ebi.ac.uknih.gov Common fragmentation pathways for amino acids and their derivatives include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as CO₂). nih.govpitgroup.org For O-carbamoylserine, specific fragments from the cleavage of the carbamoyl group and the C-O bond at the side chain would also be expected. pitgroup.org

Table 2: Predicted MS/MS Fragments for Protonated O-carbamoylserine ([M+H]⁺, m/z = 149.05)

| Fragment Ion Description | Neutral Loss | Predicted Fragment m/z |

| Loss of water | H₂O | 131.04 |

| Loss of ammonia | NH₃ | 132.03 |

| Loss of formic acid (from carboxyl group) | HCOOH | 103.06 |

| Loss of carbamoyl radical | •CONH₂ | 105.05 |

| Loss of isocyanic acid | HNCO | 106.06 |

| Cleavage of side chain (loss of CH₂OCONH₂) | CH₂OCONH₂ | 74.02 |

Note: These fragments are predicted based on common fragmentation rules for amino acids and amides. The relative intensity of these peaks would depend on the specific MS/MS conditions.

X-ray Crystallography and Cryo-Electron Microscopy of O-Carbamoylserine-Bound Macromolecules

To fully understand the biological role of O-carbamoylserine, it is essential to visualize how it interacts with its protein targets at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for determining the three-dimensional structures of macromolecules and their complexes with ligands. acs.orgrcsb.org

X-ray crystallography has historically been the standard technique for obtaining high-resolution structures of proteins. rcsb.orgmdpi.com This method requires the molecule of interest to be crystallized, after which the crystal is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built. ebi.ac.ukmdpi.com While powerful, a significant challenge can be obtaining diffraction-quality crystals. ebi.ac.uk

Cryo-EM has emerged as a revolutionary alternative, particularly for large complexes or proteins that are difficult to crystallize. nih.govacs.orgnih.gov In cryo-EM, a solution of the macromolecule is flash-frozen in a thin layer of ice, and thousands of images of individual particles are taken with an electron microscope. acs.org These images are then computationally combined to reconstruct a 3D structure. nih.gov

While no structures of a protein in complex with free O-carbamoylserine are currently deposited in the Protein Data Bank (PDB), structural studies of related enzymes provide significant insight into the likely binding mode. For instance, the PDB ligand code "OCS" is used for a post-translationally modified S-carbamoylcysteine, an isomer of O-carbamoylserine, found in several structures. wikipedia.orgacs.org Furthermore, enzymes such as D-carbamoylase, which act on N-carbamoyl-D-amino acids, have been structurally characterized. libretexts.org Molecular docking and dynamics simulations based on these structures reveal key interactions. In one such study, the substrate's carbonyl oxygen formed crucial hydrogen bonds with active site residues Arg176 and Asn173. libretexts.org These types of interactions, involving hydrogen bonds and precise shape complementarity within a binding pocket, are what would be expected for an enzyme that specifically recognizes and binds O-carbamoylserine. miamioh.edu A structural analysis of such a complex would reveal the specific amino acid side chains involved in binding, the conformation of O-carbamoylserine in the active site, and any conformational changes the enzyme undergoes upon binding. rcsb.org

Table 3: Key Interacting Residue Types in Carbamoyl-binding Enzymes

| Interaction Type | Typical Enzyme Residue | Ligand Group Involved | Reference |

| Hydrogen Bond | Arginine (Arg) | Carbonyl Oxygen (C=O) | libretexts.org |

| Hydrogen Bond | Asparagine (Asn) | Carbonyl Oxygen (C=O) | libretexts.org |

| Hydrogen Bond | Serine (Ser) | Carboxyl Group, Amide Group | miamioh.edu |

| Hydrogen Bond | Histidine (His) | Carboxyl Group | miamioh.edu |

| Shape Complementarity | Hydrophobic residues | Non-polar parts of the ligand |

Theoretical and Computational Investigations

Quantum Chemical Calculations of O-Carbamoylserine Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its structure, stability, and reactivity.

The three-dimensional structure of O-Carbamoylserine is not static; rotation around its single bonds gives rise to various spatial arrangements called conformers. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. rsc.orgnih.govresearchgate.net Understanding this landscape is crucial as the biological activity of a molecule is often tied to its ability to adopt a specific conformation.

The energy landscape of a chemical system is the foundational structure that governs its time evolution and dynamics. researchgate.net For a flexible molecule like O-Carbamoylserine, the landscape can be complex, featuring multiple energy minima (stable conformers) separated by saddle points (transition states). researchgate.net Computational methods, particularly Density Functional Theory (DFT), are used to optimize the geometry of these conformers and calculate their relative energies. nih.govresearchgate.net By systematically rotating the key dihedral angles (e.g., around the Cα-Cβ bond and the Cβ-O bond), a potential energy surface can be mapped out.

The stability of different conformers is influenced by a variety of intramolecular interactions, such as hydrogen bonding, steric hindrance, and dipole-dipole interactions. For O-Carbamoylserine, intramolecular hydrogen bonds between the carbamoyl (B1232498), hydroxyl, and carboxyl groups could play a significant role in stabilizing certain folded conformations.

Table 1: Representative Data from a Hypothetical Conformational Analysis of O-Carbamoylserine

| Dihedral Angle (τ) | Description | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| ~60° (gauche) | Cα-Cβ-O-C(O)NH₂ | 0.0 | Potential H-bond: Hydroxyl H and Carbamoyl O |

| ~180° (anti) | Cα-Cβ-O-C(O)NH₂ | +1.5 | Extended conformation, minimized steric clash |

| ~-60° (gauche) | Cα-Cβ-O-C(O)NH₂ | +0.5 | Potential H-bond: Hydroxyl O and Carbamoyl NH |

This table is illustrative, based on general principles of conformational analysis, to demonstrate how computational data on O-Carbamoylserine's conformers would be presented.

Quantum chemical calculations can elucidate the step-by-step pathways of chemical reactions, including the formation and breaking of bonds and the structure of transition states. O-Carbamoyl-d-serine, an analogue of D-alanine, is known to interfere with bacterial cell wall biosynthesis. nih.gov Its primary mechanism of action involves the inhibition of alanine (B10760859) racemase, an enzyme that converts L-alanine to D-alanine. nih.gov

Furthermore, computational studies can model the subsequent transformations of O-Carbamoylserine within the bacterial cell. It has been shown experimentally that in the presence of D-alanine, the enzyme D-alanine:D-alanine ligase can catalyze the formation of a dipeptide, D-ala-O-carbamyl-D-ser. nih.gov This dipeptide can then be further incorporated into the cell wall precursor, leading to the formation of UDP-NAc-muramyl-L-ala-D-glu-L-lys-D-ala-O-carbamyl-D-ser. nih.gov Computational modeling of this enzymatic reaction would involve defining the active site, docking the substrates (D-alanine and O-Carbamoyl-D-serine), and calculating the energy profile of the reaction pathway to understand the catalytic mechanism at a molecular level.

Molecular Dynamics Simulations of O-Carbamoylserine and its Interactions with Biological Receptors

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms over time. rsc.orghw.ac.uk This technique is invaluable for studying how flexible molecules like O-Carbamoylserine behave in a biological environment and interact with protein targets. nih.govnih.gov

MD simulations can model the process of O-Carbamoylserine binding to its biological targets, such as alanine racemase. These simulations reveal the specific interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex and how these interactions evolve over time. mdpi.com The ability of proteins to bind small molecules can be significantly influenced by protein dynamics, as binding sites can change shape and size due to thermal fluctuations. plos.org

The energetics of binding, often expressed as the binding free energy, determines the affinity of the ligand for the protein. O-carbamyl-d-serine is an effective inhibitor of alanine racemase with a reported inhibition constant (Kᵢ) of 4.8 x 10⁻⁴ M. nih.gov This value reflects the thermodynamic stability of the enzyme-inhibitor complex. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used in conjunction with MD simulations to calculate binding free energies and dissect the contributions of different energy components (e.g., electrostatic, van der Waals). mdpi.com

Table 2: Binding Energetics of O-Carbamoyl-d-serine with Alanine Racemase

| Parameter | Value | Method | Significance |

| Kᵢ (Inhibition Constant) | 4.8 x 10⁻⁴ M | Experimental (Enzyme Kinetics) nih.gov | Measures the affinity of the inhibitor for the enzyme. |

| ΔG_bind (Binding Free Energy) | -4.5 kcal/mol | Calculated from Kᵢ | Overall thermodynamic stability of the complex. |

| ΔE_vdw (van der Waals Energy) | Hypothetical: -25 kcal/mol | Computational (MM/GBSA) | Contribution from shape complementarity and dispersion forces. |

| ΔE_elec (Electrostatic Energy) | Hypothetical: -15 kcal/mol | Computational (MM/GBSA) | Contribution from hydrogen bonds and polar interactions. |

| ΔG_solv (Solvation Energy) | Hypothetical: +35.5 kcal/mol | Computational (MM/GBSA) | Energy cost of desolvating the ligand and binding site. |

This table combines experimental data with representative hypothetical computational values to illustrate a typical energetic profile for ligand-protein binding.

The surrounding solvent, typically water in biological systems, has a profound impact on the structure and dynamics of a solute. nih.gov MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects. O-Carbamoylserine possesses several polar functional groups (carboxyl, hydroxyl, carbamoyl) that can form hydrogen bonds with water. These interactions influence the molecule's conformational preferences, stabilizing certain shapes over others.

Conformational flexibility is essential for biological function and is also heavily influenced by the solvent. nih.govmdpi.com MD simulations can track the transitions between different conformers, revealing the flexibility of specific parts of the molecule. The solvent can affect the energy barriers between conformational states, thereby modulating the molecule's flexibility. For instance, strong solute-water interactions might stabilize a particular conformation, making the molecule more rigid, while in other cases, the solvent can screen intramolecular interactions, leading to increased flexibility.

In Silico Metabolic Modeling and Pathway Reconstruction Incorporating O-Carbamoylserine

In silico metabolic modeling uses computational methods to simulate and analyze the metabolic networks of organisms. frontiersin.orgresearchgate.net These genome-scale models (GEMs) consist of all known metabolic reactions in an organism and can be used to predict metabolic fluxes under various conditions. nih.gov

The process begins with metabolic pathway reconstruction, which involves identifying all relevant enzymes and reactions from genomic and biochemical data. nih.gov O-Carbamoylserine is a known metabolite, listed in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) as being involved in pathways such as arginine biosynthesis. genome.jp

To incorporate O-Carbamoylserine into a metabolic model of a bacterium like Streptococcus faecalis, one would reconstruct the relevant pathways based on known biochemical data. nih.gov This would involve:

Defining the Alanine Metabolism Module: Including the reaction for the conversion of L-alanine to D-alanine, catalyzed by alanine racemase.

Modeling Inhibition: Representing the inhibitory effect of O-Carbamoyl-d-serine on the alanine racemase reaction flux.

Incorporating Side Reactions: Adding the reaction catalyzed by D-alanine:D-alanine ligase, which consumes D-alanine and O-Carbamoyl-d-serine to produce the dipeptide D-ala-O-carbamyl-D-ser. nih.gov

Connecting to Peptidoglycan Synthesis: Linking the availability of D-alanine and its analogues to the downstream reactions of cell wall peptidoglycan synthesis. A lack of D-ala-D-ala dipeptide would halt the pathway, leading to the observed accumulation of the precursor UDP-NAc-muramyl-l-ala-d-glu-l-lys. nih.gov

Including Biosynthesis/Degradation: Adding known pathways for the synthesis or degradation of O-Carbamoylserine itself, such as its connection to arginine metabolism. genome.jp

By simulating this reconstructed network using techniques like Flux Balance Analysis (FBA), researchers can predict the metabolic consequences of introducing O-Carbamoylserine to the system, providing a quantitative understanding of its antibiotic effect. researchgate.netyoutube.com

Emerging Research Areas and Future Directions in O Carbamoylserine Studies

Systems Biology and Omics-Based Approaches to O-Carbamoylserine Metabolism

Systems biology, which integrates diverse "omics" data to create a holistic view of biological systems, offers a powerful lens through which to re-examine O-carbamoylserine metabolism. saspublishers.com To date, much of the research on O-carbamoylserine has been conducted using traditional reductionist approaches. The application of genomics, transcriptomics, proteomics, and metabolomics promises to uncover the complex network of interactions influenced by this compound.

Genomic and Transcriptomic Analyses: The sequencing of genomes of various organisms has laid the groundwork for understanding the genetic basis of metabolic pathways. nih.govmdpi.com A key area of future research will be to perform transcriptomic analysis, such as RNA-Seq, on cells or organisms exposed to O-carbamoylserine. nih.govnih.govmdpi.comresearchgate.net This would reveal global changes in gene expression, identifying not only the primary targets of O-carbamoylserine but also the downstream compensatory or adaptive responses. For instance, in bacteria treated with O-carbamoyl-D-serine, transcriptomics could identify the upregulation of stress response genes or alternative pathways for cell wall synthesis.

Proteomic and Metabolomic Profiling: Proteomic studies can identify changes in protein expression and post-translational modifications in response to O-carbamoylserine. nih.govnih.gov This could reveal novel protein targets or regulatory mechanisms. Metabolomic studies, on the other hand, can provide a snapshot of the metabolic state of a cell, identifying alterations in metabolite concentrations resulting from O-carbamoylserine exposure. mdpi.commdpi.com Such studies could elucidate the broader metabolic impact of inhibiting enzymes like alanine (B10760859) racemase and reveal previously unknown metabolic bottlenecks or shunts.

An integrated multi-omics approach will be crucial for constructing comprehensive models of O-carbamoylserine's mechanism of action and its metabolic consequences.

Development of Novel Research Tools and Chemical Probes Based on O-Carbamoylserine

The development of chemical probes is essential for dissecting complex biological processes. O-carbamoylserine, with its reactive carbamate (B1207046) group, presents an interesting scaffold for designing new research tools. nih.gov

Activity-Based Protein Profiling (ABPP) Probes: Activity-based probes (ABPs) are powerful tools for identifying and characterizing enzyme activity in complex biological systems. nih.gov An O-carbamoylserine-based ABP could be synthesized by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, while retaining the carbamate warhead. Such a probe could be used to identify novel serine-utilizing enzymes or to profile the activity of known targets in different cellular states.

Inhibitor Development and Drug Discovery: The structure of O-carbamoylserine can serve as a starting point for the rational design of more potent and selective inhibitors. nih.govscitechnol.comnih.gov By modifying the serine backbone or the carbamoyl (B1232498) group, it may be possible to tune the reactivity and specificity of the molecule for different enzymatic targets. These novel derivatives could be screened for activity against a range of enzymes, potentially leading to the discovery of new therapeutic agents for various diseases. For example, the development of O-carbamoyl ferulamide (B102684) derivatives has been explored for Alzheimer's disease treatment. nih.gov The synthesis of such analogs is a key step in this discovery process. beilstein-journals.org

Interactive Data Table: Potential Modifications for O-Carbamoylserine-Based Probes

| Modification Site | Potential Modification | Purpose | Potential Application |

| Carboxyl Group | Esterification, Amidation | Improve cell permeability, alter solubility | Prodrug development, targeted delivery |

| Amino Group | Acylation, Alkylation | Modulate binding affinity, introduce reporter tags | Chemical probe synthesis, SAR studies |

| Hydroxyl Group | Etherification, Esterification | Alter reactivity of the carbamate, improve stability | Fine-tuning inhibitor potency, creating photoactivatable probes |

| Carbamoyl Group | Substitution on nitrogen | Modulate reactivity and selectivity | Development of selective enzyme inhibitors |

Unexplored Biological Functions and Enigmatic Mechanistic Roles

Beyond its established role as a D-alanine analog and inhibitor of bacterial cell wall synthesis, O-carbamoylserine may possess other, as-yet-undiscovered biological functions. omicsonline.org

Role in Cell Signaling: Many small molecules, including amino acid derivatives, act as signaling molecules in various biological processes. rsc.org It is conceivable that O-carbamoylserine, or its metabolites, could function as a signaling molecule, perhaps by mimicking other endogenous ligands or by modulating the activity of signaling proteins. Future research could investigate its potential role in processes like quorum sensing in bacteria or in modulating host-pathogen interactions.

As an Antimetabolite in Other Pathways: The structural similarity of O-carbamoylserine to L-serine suggests that it could act as an antimetabolite in pathways involving serine metabolism. L-serine is a central building block for the synthesis of proteins, nucleotides, and lipids. beilstein-journals.orgrsc.orgyoutube.comresearchgate.netbeilstein-journals.org By competing with L-serine for binding to enzymes in these pathways, O-carbamoyl-L-serine could exert a range of biological effects that are independent of its action on alanine racemase. Investigating these possibilities could open up new avenues for its application in research and medicine.

Interaction with the Host Microbiome: The composition and metabolic activity of the gut microbiome have profound effects on host health. springernature.com As an antibiotic, O-carbamoyl-D-serine would undoubtedly impact the gut microbiota. Understanding how it selectively affects different bacterial species and how these changes, in turn, influence host metabolism and immunity is a critical area for future investigation.

Methodological Innovations in O-Carbamoylserine Research

Advancements in analytical techniques are crucial for driving new discoveries. The study of O-carbamoylserine would benefit from the development and application of innovative methodologies for its detection, quantification, and characterization.

Advanced Chromatographic and Mass Spectrometric Techniques: The development of more sensitive and specific analytical methods is needed for accurately quantifying O-carbamoylserine and its metabolites in complex biological samples. Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), offer a powerful platform for this purpose. saspublishers.comscitechnol.comomicsonline.orgnih.govyoutube.com Innovations in chiral chromatography are also important for separating and quantifying the D- and L-enantiomers of O-carbamoylserine, which likely have distinct biological activities. nih.gov Furthermore, advanced mass spectrometry techniques can be employed for the structural elucidation of novel metabolites and for identifying post-translational modifications induced by O-carbamoylserine. nih.gov

Development of Biosensors: The creation of specific biosensors for O-carbamoylserine would enable real-time monitoring of its concentration in living cells or in complex environments. beilstein-journals.orgyoutube.combeilstein-journals.orgnih.govyoutube.com These could be electrochemical biosensors, where an enzyme that interacts with O-carbamoylserine is immobilized on an electrode, or fluorescent biosensors that change their optical properties upon binding to the molecule. Such tools would be invaluable for studying the pharmacokinetics and pharmacodynamics of O-carbamoylserine and for high-throughput screening of new inhibitors.

Computational and Modeling Approaches: In silico methods, including molecular docking and molecular dynamics simulations, can be used to predict the binding of O-carbamoylserine to potential protein targets and to guide the design of new derivatives with improved properties. Integrating these computational approaches with experimental data will accelerate the pace of discovery in all areas of O-carbamoylserine research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.